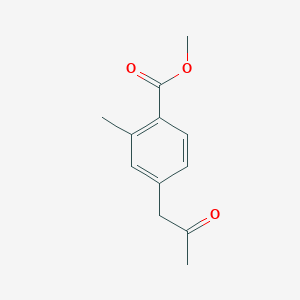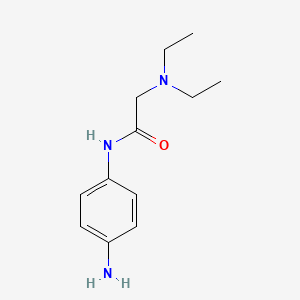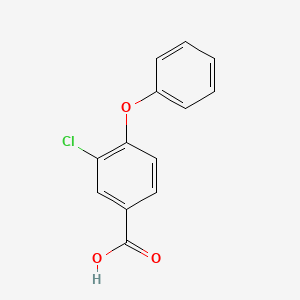
2,6-Dimethylhepta-1,5-dien-3-yl acetate
Übersicht
Beschreibung
2,6-Dimethylhepta-1,5-dien-3-yl acetate is an organic compound with the molecular formula C11H18O2. It is known for its role as a sex pheromone component in certain insect species, particularly the Comstock mealybug (Pseudococcus comstocki) . This compound is characterized by its acetate functional group and a heptadiene backbone with two methyl groups at positions 2 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylhepta-1,5-dien-3-yl acetate typically involves the acetylation of 2,6-dimethylhepta-1,5-dien-3-ol. One common method starts with the dehydration of trans-2-(1-hydroxy-1-methylethyl)-1-methoxycyclopropane to produce 4-methylpent-3-enal. This intermediate is then reacted with propen-2-ylmagnesium bromide to form the corresponding carbinol, which is subsequently acetylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and scalable. One such method involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base to produce 2,6-dimethyl-1,5-heptadien-3-ol, which is then acetylated to form the desired acetate .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylhepta-1,5-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bonds in the heptadiene backbone can be reduced to single bonds.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used to replace the acetate group.
Major Products
Oxidation: 2,6-Dimethylhepta-1,5-dien-3-oic acid.
Reduction: 2,6-Dimethylheptane-3-yl acetate.
Substitution: 2,6-Dimethylhepta-1,5-dien-3-ol.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylhepta-1,5-dien-3-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the formulation of pheromone-based pest control products.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylhepta-1,5-dien-3-yl acetate as a sex pheromone involves its interaction with specific olfactory receptors in the target insect species. These receptors are part of a signaling pathway that triggers mating behaviors. The compound binds to these receptors, activating a cascade of molecular events that lead to the attraction of male insects to the female emitting the pheromone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylhepta-1,5-dien-3-ol: The alcohol precursor to the acetate.
4-Methylpent-3-enal: An intermediate in the synthesis of the acetate.
1-Isopropenyl-4-methyl-3-pentenyl acetate: A structurally similar acetate.
Uniqueness
2,6-Dimethylhepta-1,5-dien-3-yl acetate is unique due to its specific role as a sex pheromone in the Comstock mealybug. Its structure allows it to interact selectively with the olfactory receptors of this species, making it an effective tool in pest control .
Eigenschaften
IUPAC Name |
2,6-dimethylhepta-1,5-dien-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h6,11H,3,7H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASXXALUNZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)



![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)







![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)

